molecular formula C12H11NO2 B096143 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 30186-36-8

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B096143
CAS RN: 30186-36-8
M. Wt: 201.22 g/mol
InChI Key: VBOUNTHJXKGWSS-UHFFFAOYSA-N
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Description

The compound "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde" is a chemical that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The methoxy group attached to the phenyl ring and the aldehyde functional group at the 2-position of the pyrrole ring suggest that this compound could be an intermediate in the synthesis of more complex molecules, potentially with pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been demonstrated in various studies. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate, yielding the final product in 72% yield . Although not the exact compound , this method indicates that similar synthetic strategies could be employed for the synthesis of "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic methods such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry . These techniques provide detailed information about the functional groups present and the overall molecular framework, which is crucial for the identification and characterization of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions. For example, nucleophilic substitution reactions have been used to regioselectively functionalize indole derivatives at the 2-position, leading to the formation of trisubstituted indoles . Similarly, Lewis acid-catalyzed reactions of isocyanophenyl pyrrole with aldehydes or ketones have been shown to yield hydroxyalkyl pyrroloquinoxalines . These reactions highlight the reactivity of pyrrole derivatives and suggest potential pathways for further functionalization of "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrrole ring. For instance, the introduction of a piperidin-1-yl ethyl group has been shown to increase the aqueous solubility of the resulting pyrrole aldehyde, which is an important consideration for the development of small molecule anticancer drugs . The presence of the methoxy group and aldehyde in "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde" would similarly affect its properties and could be advantageous in certain chemical reactions or pharmaceutical applications.

Scientific Research Applications

Synthesis Approaches and Chemical Reactions

  • Dieckmann Condensation for Ring Systems: The compound has been utilized in a novel four-step synthesis to create the pyrrolo[2,1-c][1,4]benzodiazocine ring system via Dieckmann condensation. This synthesis pathway highlights the chemical versatility and potential of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde in constructing complex heterocyclic structures (Koriatopoulou, Karousis, & Varvounis, 2008).
  • Preparation of Novel N-Heterocycles: The compound was used as a synthon in a multistep process to synthesize novel N-heterocycles, demonstrating its role in creating pharmacologically relevant structures. This process also explored the photophysical properties of the synthesized compounds, indicating potential applications in materials science or sensor technology (Deore, Dingore, & Jachak, 2015).
  • Catalyst-Free Synthesis of Pyrrol-2(5H)-ones: The compound was involved in a three-component condensation reaction under catalyst-free and solvent-free conditions, leading to the synthesis of various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. This approach emphasizes the role of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde in eco-friendly and efficient synthetic methodologies (Niknam & Mojikhalifeh, 2014).

Chemical Properties and Interactions

  • Formation of Schiff Bases with Chitosan: The compound's derivatives, specifically heteroaryl pyrazole derivatives, were synthesized and reacted with chitosan to form Schiff bases. This process, which included thorough characterization and biological activity screening, highlights the compound's potential in creating bioactive materials with antimicrobial properties (Hamed et al., 2020).

Biological Applications

Pharmacology and Medicinal Chemistry

  • Antimicrobial and Antioxidant Activities: Derivatives of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde were synthesized and showed promising antimicrobial and antioxidant activities. This suggests the compound's potential in developing new therapeutics with antimicrobial and antioxidant properties (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
  • Isolation from Natural Products: The compound was isolated from watermelon seeds, and its derivatives exhibited modest inhibitory activity on melanogenesis, suggesting a potential role in treatments related to skin pigmentation (Kikuchi et al., 2015).

Future Directions

The future directions for research on “1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be done to explore its potential applications .

properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOUNTHJXKGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358242
Record name 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

30186-36-8
Record name 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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